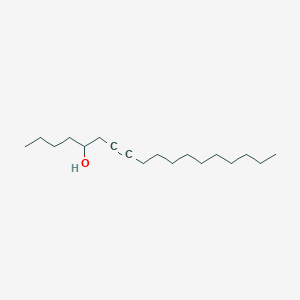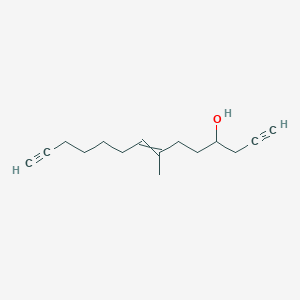![molecular formula C13H9BrN2S B12611060 5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a phenylthio group at the 3-position. The presence of these substituents imparts distinct chemical and biological properties to the molecule, making it a valuable subject of study in various fields.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- typically involves multi-step synthetic routes. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of the phenylthio group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and thiolation reagents like thiophenol in the presence of a base. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific kinases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- can be compared with other similar compounds, such as:
5-Bromo-7-azaindole: Similar in structure but lacks the phenylthio group, which may result in different biological activities.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the phenylthio group, making it less versatile in certain chemical reactions.
7-Azaindole: A simpler structure without the bromine and phenylthio substituents, used in different research contexts
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C13H9BrN2S |
|---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
5-bromo-3-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrN2S/c14-9-6-11-12(8-16-13(11)15-7-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
InChI Key |
OIQFOJOLDCDHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CNC3=C2C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
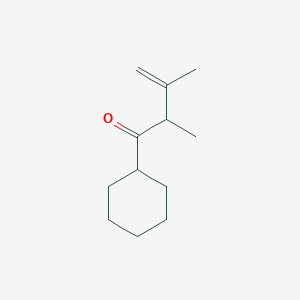

![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
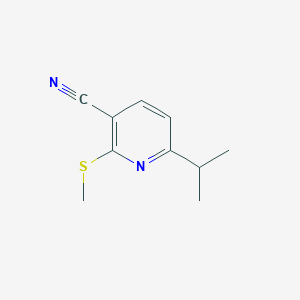
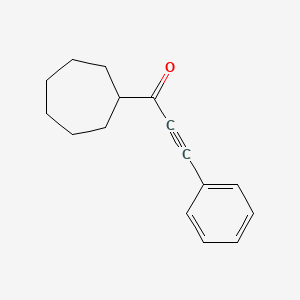
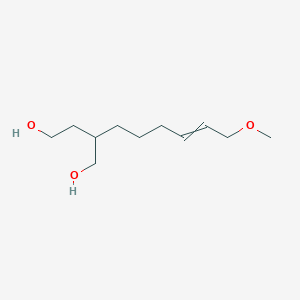
![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
![2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline](/img/structure/B12611035.png)
![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
